Linagliptin Dimer Impurity 2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

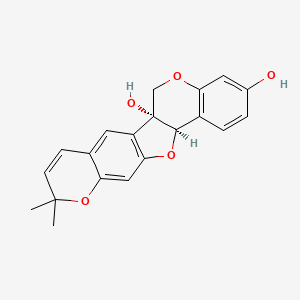

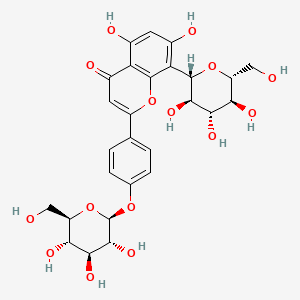

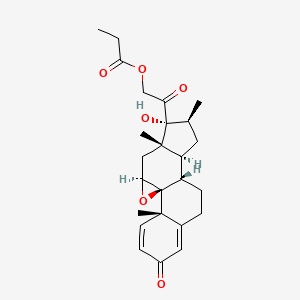

Linagliptin Dimer Impurity 2 is a process-related impurity of Linagliptin, a medication used to manage blood sugar levels in people with type 2 diabetes mellitus. The presence of impurities in pharmaceutical compounds can significantly impact the quality and safety of the drug product .

作用机制

Target of Action

The primary target of Linagliptin Dimer Impurity 2 is the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose metabolism .

Mode of Action

This compound, as an impurity standard of Linagliptin, is expected to act as a competitive and reversible inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows the breakdown of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This results in increased levels of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner .

Biochemical Pathways

The inhibition of DPP-4 by this compound affects several biochemical pathways. It leads to a decrease in the concentration of proinflammatory factors such as TNF-α, IL-6 and promotes the growth of anti-inflammatory cell populations . It also impacts the SDF-1α/CXCR4 signaling pathway, which is connected with neuron survival and neuronal stem cells proliferation .

Pharmacokinetics

Linagliptin exhibits a unique pharmacokinetic profile characterized by target-mediated nonlinear pharmacokinetics, concentration-dependent protein binding, and minimal renal clearance . After oral administration, Linagliptin is rapidly absorbed, with maximum plasma concentration occurring after approximately 90 minutes . The oral bioavailability of Linagliptin is approximately 30% . The majority of Linagliptin is eliminated as the parent compound, demonstrating that metabolism plays a minor role in its overall pharmacokinetics .

Result of Action

The action of this compound leads to improved glycemic control in patients with type 2 diabetes mellitus . By increasing the levels of active incretins, it enhances insulin secretion and suppresses glucagon release, thereby reducing blood glucose levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been observed that Linagliptin is particularly susceptible to degradation when exposed to acid and peroxide . No significant degradation effects were observed under alkali, thermolytic, and photolytic conditions .

准备方法

The preparation of Linagliptin Dimer Impurity 2 involves the reaction of crude Linagliptin with an azo catalyst and an acid. The synthesis method is relatively simple and yields a high-purity product . The specific steps include dissolving Linagliptin in a mixed solvent of dichloromethane and ethanol, adding 4,4’-azobis(4-cyanovaleric acid) and hydrochloric acid, and heating the mixture to 35°C for about 10 hours. The reaction mixture is then concentrated under reduced pressure, cooled, and filtered to obtain the impurity .

化学反应分析

Linagliptin Dimer Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include azo catalysts and acids . The major product formed from these reactions is the dimeric impurity compound . The reactions are typically carried out under controlled conditions to ensure high yield and purity.

科学研究应用

Linagliptin Dimer Impurity 2 is primarily used in pharmaceutical research to validate analytical methods and ensure the quality control of Linagliptin . It is also used in product development, quality control, method validation, and stability studies . The impurity serves as a reference standard in the detection and quantification of impurities in Linagliptin formulations .

相似化合物的比较

Linagliptin Dimer Impurity 2 can be compared with other impurities of Linagliptin, such as Linagliptin Diene Impurity and Linagliptin Nitroso Dimer Impurity . These impurities differ in their chemical structures and the conditions under which they are formed. This compound is unique due to its specific formation process involving azo catalysts and acids .

Similar Compounds:- Linagliptin Diene Impurity

- Linagliptin Nitroso Dimer Impurity

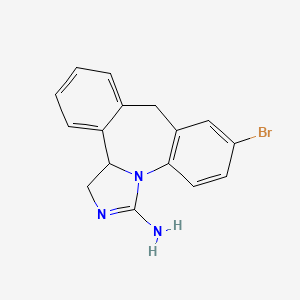

- Linagliptin 8-Bromo Impurity

属性

CAS 编号 |

1418133-47-7 |

|---|---|

分子式 |

C50H56N16O4 |

分子量 |

945.08 |

外观 |

Off-White to Pale Yellow Solid |

熔点 |

>142°C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Linagliptin Methyldimer; 8-[(3R)-3-Amino-1-piperidinyl]-1-[[4-[[2-[[8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-1-yl]methyl]-1,4-dihydro-4-methyl-4-quinazolinyl]methyl]-2-quinazolinyl]methyl]-7-(2-butyn- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

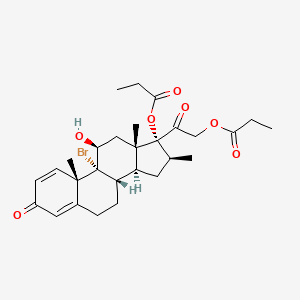

![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)